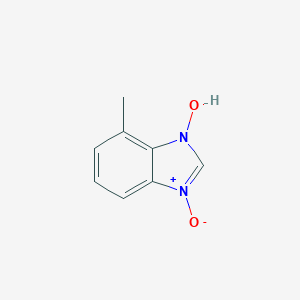![molecular formula C9H12N4O B098729 [1-(4-Aminophenyl)ethylideneamino]urea CAS No. 18300-68-0](/img/structure/B98729.png)
[1-(4-Aminophenyl)ethylideneamino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Aminophenyl)ethylideneamino]urea is an organic compound that belongs to the class of semicarbazones. Semicarbazones are known for their azomethine and urea functionalities, which make them significant in various biological and pharmacological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
[1-(4-Aminophenyl)ethylideneamino]urea can be synthesized through a traditional method involving the reaction of hydrazinecarboxamide with 4-aminobenzaldehyde. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at room temperature. The product is then purified using standard techniques such as recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Aminophenyl)ethylideneamino]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the azomethine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted semicarbazones, depending on the specific reagents and conditions used .
Scientific Research Applications
[1-(4-Aminophenyl)ethylideneamino]urea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to bind with metal ions.
Biology: The compound has been studied for its DNA binding properties and potential anticancer activity.
Medicine: It is investigated for its pharmacokinetic features and potential as a drug candidate.
Mechanism of Action
The mechanism of action of [1-(4-Aminophenyl)ethylideneamino]urea involves its interaction with biological molecules such as DNA. The compound exhibits hyperchromism with a bathochromic shift, indicating strong binding with DNA. Molecular docking studies have shown that it interacts with several cancer receptors, suggesting its potential as an anticancer agent. The compound’s effects are mediated through its binding to specific molecular targets and pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarboxamide, 2-[1-(3-aminophenyl)ethylidene]-
- Hydrazinecarboxamide, 2-[1-(2-aminophenyl)ethylidene]-
Uniqueness
[1-(4-Aminophenyl)ethylideneamino]urea is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound has shown distinct DNA binding properties and potential anticancer activity, making it a valuable candidate for further research .
Properties
CAS No. |
18300-68-0 |
|---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
[1-(4-aminophenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H12N4O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H3,11,13,14) |
InChI Key |
SDKXJACVTWIKTG-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)N |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)






![[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea](/img/structure/B98665.png)


